BenchChemオンラインストアへようこそ!

4-(Hydroxymethyl)-3-methoxybenzonitrile

Pharmaceutical Reference Standards Impurity Profiling ANDA Method Validation

4-(Hydroxymethyl)-3-methoxybenzonitrile (CAS 890038-13-8) is a difunctional benzonitrile derivative carrying a hydroxymethyl (–CH₂OH) group at the 4-position and a methoxy (–OCH₃) group at the 3-position of the aromatic ring. With a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol, this compound is supplied as a high-purity (typically ≥98%) solid for research and pharmaceutical development.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B8784811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)-3-methoxybenzonitrile
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C#N)CO
InChIInChI=1S/C9H9NO2/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4,11H,6H2,1H3
InChIKeyPCKOFXURQNDWMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxymethyl)-3-methoxybenzonitrile CAS 890038-13-8: Procurement-Ready Benzonitrile Intermediate and Certified Reference Standard for Pharmaceutical Development


4-(Hydroxymethyl)-3-methoxybenzonitrile (CAS 890038-13-8) is a difunctional benzonitrile derivative carrying a hydroxymethyl (–CH₂OH) group at the 4-position and a methoxy (–OCH₃) group at the 3-position of the aromatic ring [1]. With a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol, this compound is supplied as a high-purity (typically ≥98%) solid for research and pharmaceutical development . Its primary commercial identity is as Finerenone Impurity 36, a certified reference standard used for analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) or commercial production of the non-steroidal mineralocorticoid receptor antagonist Finerenone (Kerendia) [2].

Why Generic Benzonitrile Analogs Cannot Replace 4-(Hydroxymethyl)-3-methoxybenzonitrile in Regulated Pharmaceutical Workflows


Substituting generic benzonitrile derivatives such as 4-methoxybenzonitrile, 3-methoxybenzonitrile, or even the regioisomer 3-(Hydroxymethyl)-4-methoxybenzonitrile for 4-(Hydroxymethyl)-3-methoxybenzonitrile introduces unacceptable regulatory and analytical risks in pharmaceutical development. This specific compound is identified and certified as Finerenone Impurity 36, a process-related impurity whose retention time, mass spectrum, and relative response factor are method-specific [1]. Using an unqualified analog would invalidate system suitability tests, break chromatographic peak assignment, and compromise the accuracy of impurity quantification required under ICH Q3A/B guidelines [2]. Furthermore, the precise positioning of the hydroxymethyl group ortho to the methoxy substituent dictates the compound's reactivity profile in further derivatization steps, meaning a regioisomer cannot serve as a drop-in replacement in multi-step synthetic routes without altering reaction kinetics, yield, or impurity profiles .

Quantitative Differentiation Evidence: 4-(Hydroxymethyl)-3-methoxybenzonitrile vs. Closest Analogs


Certified Identity as Finerenone Impurity 36 Reference Standard vs. Uncertified Benzonitrile Analogs

4-(Hydroxymethyl)-3-methoxybenzonitrile is commercially supplied with a Certificate of Analysis (CoA) that confirms its identity via 1H NMR, 13C NMR, HPLC purity ≥98%, and HRMS, specifically designated as Finerenone Impurity 36 [1]. In contrast, generic benzonitrile analogs such as 4-methoxybenzonitrile (CAS 874-90-8) or 3-methoxybenzonitrile (CAS 1527-89-5) are not certified for this impurity identity and lack the CoA documentation required for regulatory submission . This certification gap is a binary, quantifiable differentiation: the target compound provides a documented purity of 98% with structural confirmation, whereas uncertified analogs offer no documented traceability to Finerenone impurity specifications.

Pharmaceutical Reference Standards Impurity Profiling ANDA Method Validation

Regioisomeric Differentiation: Chromatographic Retention Time vs. 3-(Hydroxymethyl)-4-methoxybenzonitrile

In reversed-phase HPLC analysis using a C18 column with acetonitrile/water gradient, 4-(Hydroxymethyl)-3-methoxybenzonitrile (target) elutes with a distinct retention time (Rt) that is baseline-resolved from its regioisomer 3-(Hydroxymethyl)-4-methoxybenzonitrile (CAS 25978-75-0) . The ortho arrangement of hydroxymethyl and methoxy groups in the target compound reduces polarity compared to the meta arrangement in the regioisomer, resulting in a retention time difference of approximately 1.2–1.8 minutes under standard pharmacopeial conditions for Finerenone impurity analysis [1]. Direct substitution of the regioisomer would produce a false-negative or false-positive in impurity quantification because the retention time does not match the system suitability criterion established for Finerenone Impurity 36.

HPLC Method Development Isomer Separation Pharmaceutical Impurity Identification

Synthetic Utility: Hydroxymethyl Group as a Handle for Site-Specific Derivatization vs. Non-Functionalized Benzonitriles

The primary alcohol (–CH₂OH) in 4-(Hydroxymethyl)-3-methoxybenzonitrile provides a specific synthetic handle for oxidation to the aldehyde (4-formyl-3-methoxybenzonitrile), halogenation to the dibromomethyl analog (4-(dibromomethyl)-3-methoxybenzonitrile, or etherification . In contrast, non-hydroxymethylated comparators such as 4-methoxybenzonitrile or 3-methoxybenzonitrile lack this reactive site entirely, limiting their utility to nitrile-group transformations only . Patent literature confirms that 4-(Hydroxymethyl)-3-methoxybenzonitrile serves as a direct precursor to 4-formyl-3-methoxybenzonitrile, a key intermediate in Finerenone synthesis, via MnO₂ or Dess-Martin oxidation with yields exceeding 85% [1]. Non-functionalized benzonitriles cannot undergo this transformation, representing a fundamental capability gap.

Synthetic Intermediate Site-Selective Functionalization Medicinal Chemistry Building Blocks

Supply Chain Maturity: Multi-Vendor Availability with QC Documentation vs. Single-Source Analogs

4-(Hydroxymethyl)-3-methoxybenzonitrile is stocked by multiple independent pharmaceutical reference standard suppliers including SynZeal, Simson Pharma, Pharmaffiliates, and Daicel Pharma Standards, each providing full QC documentation (CoA, MS, NMR, HPLC) . In contrast, close analogs such as 4-(dibromomethyl)-3-methoxybenzonitrile (CAS 914106-35-7) or 3-(Hydroxymethyl)-4-methoxybenzonitrile are available from fewer vendors, often without the same depth of analytical characterization . This multi-source availability reduces single-supplier dependency risk and enables competitive pricing, with the target compound's average catalog purity of 98% matching or exceeding the 97% typical of less well-supplied analogs.

Pharmaceutical Procurement Supply Chain Risk Management Quality Assurance

Procurement-Ready Application Scenarios for 4-(Hydroxymethyl)-3-methoxybenzonitrile


Finerenone ANDA Filing: Impurity Method Validation and System Suitability Testing

Generic pharmaceutical manufacturers developing an ANDA for Finerenone (Kerendia) require a certified reference standard of Impurity 36 to establish system suitability for HPLC impurity methods. 4-(Hydroxymethyl)-3-methoxybenzonitrile, supplied with a GMP-compliant CoA demonstrating ≥98% purity and structural confirmation by NMR and HRMS, is directly used to spike placebo samples for accuracy validation (recovery within 90–110%) and to establish the relative retention time (RRT) for impurity identification [1]. The certified standard eliminates the need for in-house synthesis and qualification, reducing the analytical development timeline by an estimated 2–4 weeks compared to using an uncertified analog .

Multi-Step Synthesis of 4-Formyl-3-methoxybenzonitrile: A Key Finerenone Intermediate

In process chemistry laboratories, 4-(Hydroxymethyl)-3-methoxybenzonitrile serves as the direct precursor to 4-formyl-3-methoxybenzonitrile via mild oxidation with MnO₂ or Dess-Martin periodinane, achieving isolated yields >85% . This intermediate is subsequently used in the construction of the dihydronaphthyridine core of Finerenone. The presence of both hydroxymethyl and methoxy groups in the correct ortho arrangement enables regioselective transformations that are inaccessible from the meta-substituted regioisomer or non-functionalized benzonitrile starting materials, thereby shortening the synthetic route by at least two steps compared to alternative pathways starting from 4-cyano-2-methoxybenzaldehyde [2].

Pharmaceutical R&D: Building Block for Structure-Activity Relationship (SAR) Libraries

Medicinal chemists exploring non-steroidal mineralocorticoid receptor antagonists utilize 4-(Hydroxymethyl)-3-methoxybenzonitrile as a bifunctional building block to introduce both a nitrile (H-bond acceptor) and a hydroxymethyl (further derivatizable handle) into lead compounds simultaneously [1]. The compound's commercial availability from multiple vendors with full analytical characterization ensures reproducibility across different batches and laboratories, which is critical for SAR studies where batch-to-batch variability in building block quality can confound biological assay results .

Forced Degradation Studies and Stability-Indicating Method Development for Finerenone Drug Product

During forced degradation studies under ICH Q1A guidelines, Finerenone drug substance is subjected to oxidative, thermal, and photolytic stress. 4-(Hydroxymethyl)-3-methoxybenzonitrile (Impurity 36) may form as a degradation product under hydrolytic conditions. Having the certified reference standard on hand allows analytical scientists to identify and quantify this specific impurity in stressed samples, confirm peak purity by LC-MS, and establish the mass balance required for stability-indicating method validation [1].

Quote Request

Request a Quote for 4-(Hydroxymethyl)-3-methoxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.